molecular formula C19H20F2N4O4 B12416052 Pamapimod-d4

Pamapimod-d4

Cat. No.: B12416052
M. Wt: 410.4 g/mol
InChI Key: JYYLVUFNAHSSFE-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pamapimod-d4 is a deuterium-labeled derivative of Pamapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. This compound is particularly valuable in the treatment of autoimmune diseases such as rheumatoid arthritis due to its selective inhibition of p38α and p38β isoforms .

Preparation Methods

Pamapimod-d4 is synthesized through the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Pamapimod molecule. The synthetic route involves the selective deuteration of specific hydrogen atoms in the Pamapimod structure. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Chemical Reactions Analysis

Pamapimod-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pamapimod-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Pamapimod-d4 exerts its effects by selectively inhibiting the p38 MAPK pathway. This inhibition prevents the phosphorylation and activation of downstream targets such as c-Fos and nuclear factor of activated T cells c1 (NFATc1). The downregulation of NFATc1 leads to reduced expression of genes involved in inflammation and bone resorption, such as disintegrin and metalloproteinase domain-containing protein 12 (ADAM12). This mechanism is particularly relevant in the treatment of rheumatoid arthritis and osteoporosis .

Comparison with Similar Compounds

Pamapimod-d4 is unique due to its selective inhibition of p38α and p38β isoforms, with no activity against p38δ or p38γ isoforms. Similar compounds include:

    Pamapimod: The non-deuterated form of this compound, which also inhibits p38 MAPK but with different pharmacokinetic properties.

    SB203580: Another p38 MAPK inhibitor, but with less selectivity compared to this compound.

    VX-702: A p38 MAPK inhibitor with a broader spectrum of activity, including inhibition of p38δ and p38γ isoforms.

This compound’s unique selectivity and deuterium labeling make it a valuable tool in scientific research .

Properties

Molecular Formula

C19H20F2N4O4

Molecular Weight

410.4 g/mol

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-[(1,1,5,5-tetradeuterio-1,5-dihydroxypentan-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)/i6D2,7D2

InChI Key

JYYLVUFNAHSSFE-KXGHAPEVSA-N

Isomeric SMILES

[2H]C([2H])(CC(CC([2H])([2H])O)NC1=NC=C2C=C(C(=O)N(C2=N1)C)OC3=C(C=C(C=C3)F)F)O

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO

Origin of Product

United States

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